molecular formula C25H20O6 B2818391 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 610759-31-4

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No. B2818391
CAS RN: 610759-31-4
M. Wt: 416.429
InChI Key: PKSGTZONLSLDOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and similar compounds. It likely contains a chromene structure (4H-chromen-7-yl), which is a heterocyclic compound. It also has methoxyphenyl groups, which consist of a phenyl ring with a methoxy group attached .

Scientific Research Applications

Synthesis and Structure of Highly Substituted Pyrazole Ligands

The chemical 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, related to highly substituted pyrazoles, has been synthesized and used as a ligand in the formation of complexes with platinum(II) and palladium(II) metal ions. This process demonstrates the potential for developing new metal complexes with unique properties, confirmed through X-ray crystallography, spectral analysis, and elemental analysis Budzisz, Małecka, & Nawrot, 2004.

Antibacterial Effects and Synthesized New Derivatives

Research into the antibacterial activity of compounds related to 4-hydroxy-chromen-2-one, which shares a core structure with the chemical , has led to the synthesis of new derivatives with high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings open up possibilities for developing novel organic compounds with significant antibacterial properties Behrami & Dobroshi, 2019.

Biologically Active Secondary Metabolites from Ginkgo Biloba

Compounds structurally similar to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, isolated from Ginkgo biloba, have shown significant antioxidant activities. These findings highlight the potential for such chemicals to contribute to the development of antioxidant therapies, with certain compounds displaying activity levels significantly higher than standard ascorbic acid Bedir, Tatli, Khan, Zhao, Takamatsu, Walker, Goldman, & Khan, 2002.

Synthesis and Anti-proliferative Activity against Human Cancer Cells

A family of derivatives based on the bis-chromone scaffold, which includes the mentioned chemical structure, has been synthesized and evaluated for anti-cancer activity. Notably, specific derivatives demonstrated micromolar levels of in vitro anti-proliferative activity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in oncology Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014.

Antibacterial and Antioxidant Activities of New Thiazolidinones Containing Coumarin Moieties

Synthesis of new coumarin derivatives has led to compounds with enhanced antibacterial activity against pathogens like E. coli, S. aureus, and B. subtilis, and notable antioxidant properties. This research points to the chemical's potential as a foundation for developing compounds with dual antibacterial and antioxidant benefits Hamdi, Al-ayed, Said, & Fabienne, 2012.

Safety and Hazards

The safety data sheet for similar compounds like 2-Methoxyphenol indicates that they are combustible liquids that are harmful if swallowed and can cause skin and eye irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-15-23(17-8-4-6-10-20(17)28-2)24(26)18-13-12-16(14-22(18)30-15)31-25(27)19-9-5-7-11-21(19)29-3/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSGTZONLSLDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

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